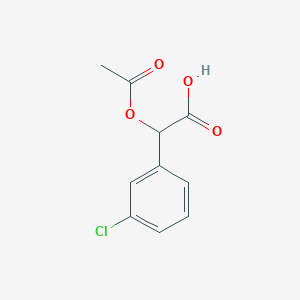

Acetoxy(3-chlorophenyl)acetic acid

Description

Acetoxy(3-chlorophenyl)acetic acid is a substituted acetic acid derivative characterized by a 3-chlorophenyl group and an acetoxy (-OAc) substituent on the acetic acid backbone. This compound belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) and shares structural similarities with indomethacin, a well-known anti-inflammatory agent . The acetoxy group enhances its pharmacological profile by improving metabolic stability and bioavailability compared to simpler carboxylic acid analogs.

Synthesis: The synthesis typically involves esterification of (3-chlorophenyl)acetic acid with acetylating agents. For example, in derivatives like [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid (compound 54), the acetoxy group is introduced via esterification of the parent indole-3-acetic acid derivative under acidic conditions . further highlights the critical role of acetoxy groups in facilitating specific reactions, such as stabilizing intermediates during heterocycle formation .

Applications: The compound exhibits potent anti-inflammatory activity, with studies showing approximately twice the efficacy of indomethacin in reducing rat paw edema . Its crystal forms (CS1, CS2, CS3) are patented for use in treating anemia, underscoring its pharmaceutical relevance .

Properties

Molecular Formula |

C10H9ClO4 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

2-acetyloxy-2-(3-chlorophenyl)acetic acid |

InChI |

InChI=1S/C10H9ClO4/c1-6(12)15-9(10(13)14)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,13,14) |

InChI Key |

YLBHMMHXHQMBPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC(=CC=C1)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetoxy(3-chlorophenyl)acetic acid is compared below with structurally related compounds to highlight differences in substituents, bioactivity, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Insights:

Substituent Effects :

- The acetoxy group in this compound significantly enhances anti-inflammatory activity compared to unsubstituted 3-chlorophenyl acetic acid .

- Replacement of the acetoxy group with a methoxy (-OCH₃) or oxo (=O) group reduces bioactivity, as seen in 2-(3-chlorophenyl)-2-methoxyacetic acid and 2-(3-chlorophenyl)-2-oxoacetic acid .

Positional Isomerism :

- Chlorine placement on the phenyl ring affects activity. For example, the 3-chloro isomer in this compound shows superior anti-inflammatory effects compared to 2- or 4-chloro isomers in other derivatives .

Core Structure Modifications :

- Incorporation of an indole nucleus (e.g., [1-(4-chlorobenzoyl)indole-3-acetoxy] acetic acid) slightly reduces activity compared to the simpler phenylacetic acid backbone, suggesting steric hindrance may limit receptor interaction .

Research Findings and Mechanistic Insights

- Anti-inflammatory Mechanism : The acetoxy group stabilizes the molecule against rapid hydrolysis, allowing prolonged inhibition of cyclooxygenase (COX) enzymes. This contrasts with carboxylic acid analogs (e.g., 3-chlorophenyl acetic acid), which are more susceptible to metabolic degradation .

- Toxicity : Safety data for 1-[(3-Chlorophenyl)methyl]-1H-indole-3-acetic acid (a close analog) indicate moderate toxicity (GHS Category 4), suggesting that acetoxy derivatives may require careful dose optimization .

- Synthetic Flexibility : and demonstrate the acetoxy group’s utility in nucleophilic substitution reactions, enabling the synthesis of hybrid molecules like cephalosporin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.